molecular formula C18H25N5O B2622366 2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097861-26-0

2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2622366
CAS No.: 2097861-26-0
M. Wt: 327.432
InChI Key: YAMFCXQLDXDWFC-UHFFFAOYSA-N
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Description

2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H25N5O and its molecular weight is 327.432. The purity is usually 95%.
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Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins that the compound binds to, initiating a series of biochemical reactions that lead to the observed effects. The compound’s interaction with its targets could result in changes to cellular processes, gene expression, or signal transduction pathways .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution. Its metabolism could involve various enzymes, potentially leading to the formation of active or inactive metabolites .

The compound’s action could also be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and activity. Interactions with other substances in the environment could also influence its action .

Biological Activity

The compound 2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H22N4O\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}

This structure features a dihydropyridazine core substituted with a cyclopentylpiperidine and a pyrazole moiety, which are known for their diverse biological activities.

Antioxidant Activity

Research has shown that compounds containing pyrazole derivatives exhibit significant antioxidant properties. The antioxidant activity can be measured using various assays such as the DPPH scavenging assay. For instance, related pyrazole compounds have demonstrated IC50 values ranging from 4.67 μg/mL to higher values depending on the specific structure and substitutions present .

Anti-inflammatory Properties

Compounds with similar structures have been reported to possess anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that our compound may also exhibit such properties, potentially making it a candidate for treating inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrazole-containing compounds has been widely documented. These compounds often induce apoptosis in cancer cells and inhibit tumor growth by disrupting various cellular pathways. Studies have indicated that modifications in the pyrazole ring can enhance cytotoxicity against different cancer cell lines .

The mechanisms behind the biological activities of this compound may involve:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Induction of Apoptosis : By activating caspase pathways, these compounds can promote programmed cell death in cancer cells.
  • Scavenging Free Radicals : The antioxidant properties help neutralize reactive oxygen species (ROS), which are implicated in various diseases.

Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant potential of related compounds, it was found that modifications in the pyrazole ring significantly affected their efficacy. The compound's ability to scavenge free radicals was assessed using the DPPH assay, revealing promising results .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of similar pyrazole derivatives. The results indicated that these compounds effectively reduced inflammation markers in vitro, suggesting that our target compound could share these beneficial effects .

Data Table: Summary of Biological Activities

Activity Type Assay Method IC50/Effect References
AntioxidantDPPH ScavengingIC50 = 4.67 μg/mL
Anti-inflammatoryCytokine InhibitionSignificant reduction
AnticancerCell Viability AssayInduces apoptosis

Properties

IUPAC Name

2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c24-18-7-6-17(22-11-3-10-19-22)20-23(18)14-15-8-12-21(13-9-15)16-4-1-2-5-16/h3,6-7,10-11,15-16H,1-2,4-5,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMFCXQLDXDWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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